1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol

CAS No.:

Cat. No.: VC17791763

Molecular Formula: C7H11NS2

Molecular Weight: 173.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NS2 |

|---|---|

| Molecular Weight | 173.3 g/mol |

| IUPAC Name | 1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanethiol |

| Standard InChI | InChI=1S/C7H11NS2/c1-4(9)7-5(2)10-6(3)8-7/h4,9H,1-3H3 |

| Standard InChI Key | DRWSNOSPVPMCQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(S1)C)C(C)S |

Introduction

Structural and Molecular Characteristics

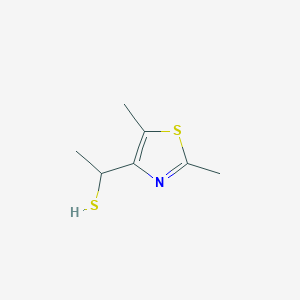

The molecular structure of 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol features a thiazole ring—a five-membered heterocycle containing one nitrogen and one sulfur atom—substituted with two methyl groups at positions 2 and 4 (Figure 1). The ethane chain attached to the thiazole ring terminates in a thiol group, which is critical for the compound’s reactivity. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.3 g/mol |

| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanethiol |

| Canonical SMILES | CC1=C(SC(=N1)C)C(C)S |

| InChI Key | LQLSNXBCBFOOJA-UHFFFAOYSA-N |

The compound’s planar thiazole ring and flexible ethane-thiol tail facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol typically involves multi-step reactions starting from thiazole precursors. A common approach includes:

-

Thiazole Ring Formation: Condensation of thiourea with α-halo ketones or esters to construct the thiazole backbone.

-

Methylation: Introduction of methyl groups at positions 2 and 4 using methylating agents like methyl iodide.

-

Thiolation: Reaction of the intermediate with thiourea or Lawesson’s reagent to introduce the thiol group.

Critical parameters such as temperature (70–80°C), solvent polarity (e.g., tetrahydrofuran or dimethylformamide), and catalyst selection (e.g., bleaching earth clay) optimize yield and purity.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors and automated systems to enhance efficiency. Green chemistry principles, such as using recyclable solvents like polyethylene glycol (PEG-400), minimize environmental impact.

Chemical Properties and Reactivity

Physical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |

| Stability | Sensitive to oxidation; requires storage under inert gas |

Reactivity

The thiol group (-SH) drives the compound’s chemical behavior:

-

Oxidation: Forms disulfides () or sulfonic acids () upon exposure to oxidizing agents like hydrogen peroxide.

-

Nucleophilic Substitution: Reacts with alkyl halides to form thioethers ().

-

Metal Coordination: Binds to metal ions (e.g., Zn²⁺, Fe³⁺) via the sulfur atom, relevant in catalysis and enzyme inhibition .

Biological Activity and Mechanisms

Antimicrobial and Antifungal Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. For 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol, studies suggest:

-

Minimum Inhibitory Concentration (MIC): 16–32 µg/mL against Candida albicans and Escherichia coli.

-

Mechanism: The thiol group disrupts microbial cell membranes and inhibits essential enzymes by covalent modification of cysteine residues .

Applications in Scientific Research

Pharmaceutical Chemistry

-

Antibiotic Adjuvants: Enhances the activity of β-lactam antibiotics against resistant pathogens .

-

Anticancer Agents: Preliminary studies indicate apoptosis induction in cancer cell lines via reactive oxygen species (ROS) generation.

Materials Science

-

Polymer Modification: Serves as a crosslinking agent in sulfur-containing polymers, improving thermal stability.

Comparison with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(Dimethyl-1,3-thiazol-5-yl)ethanethiol | Thiazole substitution at position 5 | Lower antimicrobial potency |

| 2-Mercaptobenzothiazole | Benzene ring instead of thiazole | Industrial biocidal applications |

The 4-yl substitution in 1-(Dimethyl-1,3-thiazol-4-YL)ethane-1-thiol enhances steric accessibility to biological targets compared to 5-yl isomers.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with MBLs using X-ray crystallography and molecular docking simulations .

-

Structure-Activity Relationships (SAR): Modify the thiazole ring and ethane chain to optimize pharmacokinetic properties.

-

In Vivo Testing: Evaluate toxicity and efficacy in animal models of bacterial infection and cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume